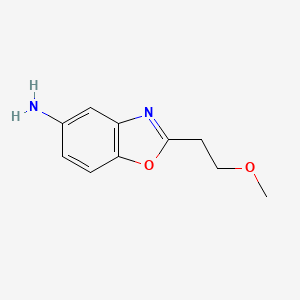
2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine
Descripción general
Descripción
“2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine” is a chemical compound, likely an organic molecule. It seems to contain a benzoxazole ring, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions . For example, 2-methoxyethyl acrylate is synthesized by reversible addition–fragmentation chain transfer (RAFT) and poly-addition .Aplicaciones Científicas De Investigación
Summary of the Application
PMEA is frequently used in biomedical coating due to its liquid-like properties . It possesses excellent properties for medical applications, such as cell enrichment, low protein absorption, and antithrombogenicity .
Methods of Application
PMEA has been used for coating artificial organs . Various attempts to obtain solid PMEA at physiological temperature have been made for stable and long-lasting coating .
2. Regulation of Fibroblast Cell Behavior
Summary of the Application
The regulation of adhesion and the subsequent behavior of fibroblast cells on the surface of biomaterials is important for successful tissue regeneration and wound healing by implanted biomaterials .
Methods of Application
Poly (ω-methoxyalkyl acrylate)s (PMC x As; x indicates the number of methylene carbons between the ester and ethyl oxygen), with a carbon chain length of x = 2–6, were synthesized to investigate the regulation of fibroblast cell behavior including adhesion, proliferation, migration, differentiation and collagen production .
Results or Outcomes
PMC2A suppressed the cell spreading, protein adsorption, formation of focal adhesion, and differentiation of normal human dermal fibroblasts, while PMC4A surfaces enhanced them compared to other PMC x As .
3. Dental Resin Additive
Summary of the Application
PMEA has been used as an additive in dental resins to enhance their aging resistance and anti-fouling behavior .
Methods of Application
Acrylic resins containing a series of PMEA polymers with various molecular weights at different concentrations were prepared . The mechanical properties, surface gloss, direct transmittance, and cytotoxicity were evaluated, along with the distribution of PMEA in the resin .
Results or Outcomes
Resins with low-MW PMEA (2000 g mol−1) at low concentrations satisfied the clinical requirements for denture resins . The PMEA was homogeneously distributed . The PMEA-1 resin most effectively inhibited biofilm formation (∼50% reduction in biofilm mass and thickness compared to those of the control) .
4. Mimicking the Inner Surface of Blood Vessels
Summary of the Application
PMEA has been used to mimic the inner surface of native blood vessels .
Methods of Application
Confluent monolayers of human umbilical vein endothelial cells (HUVECs) were grown on a PMEA antithrombogenic surface .
Results or Outcomes
This application plays a major role in mimicking the inner surface of native blood vessels .
5. Aging Resistance and Anti-Fouling Behavior of Denture Base Resin
Summary of the Application
PMEA has been used to enhance the aging resistance and anti-fouling behavior of denture base resin .
Methods of Application
Acrylic resins containing a series of PMEA polymers with various molecular weights at different concentrations were prepared . The mechanical properties, surface gloss, direct transmittance, and cytotoxicity were evaluated, along with the distribution of PMEA in the resin .
Results or Outcomes
Resins with low-MW PMEA (2000 g mol−1) at low concentrations satisfied the clinical requirements for denture resins . The PMEA was homogeneously distributed . The PMEA-1 resin most effectively inhibited biofilm formation (∼50% reduction in biofilm mass and thickness compared to those of the control) .
6. Mimicking the Inner Surface of Blood Vessels
Summary of the Application
PMEA has been used to mimic the inner surface of native blood vessels .
Methods of Application
Confluent monolayers of human umbilical vein endothelial cells (HUVECs) were grown on a PMEA antithrombogenic surface .
Results or Outcomes
This application plays a major role in mimicking the inner surface of native blood vessels .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-methoxyethyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-13-5-4-10-12-8-6-7(11)2-3-9(8)14-10/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQLYTZOVBBXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



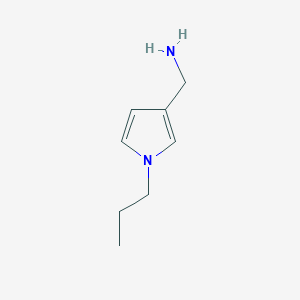
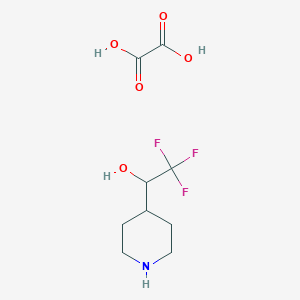
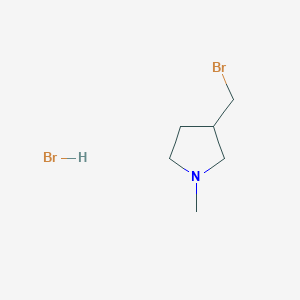
![5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1528562.png)
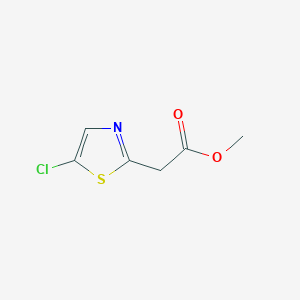
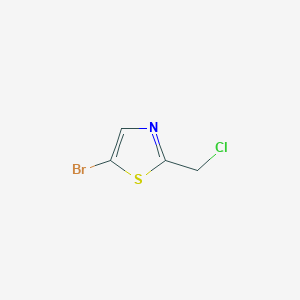
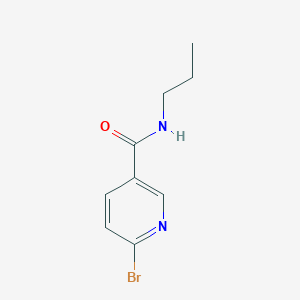
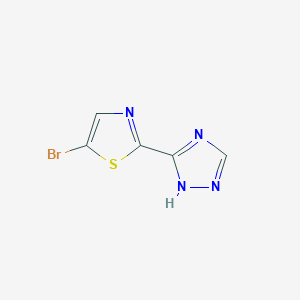
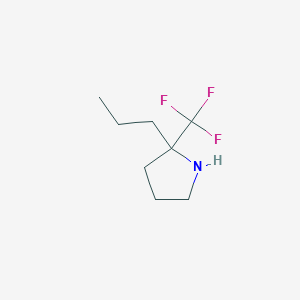
![(E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-EN-1-YL)-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B1528571.png)
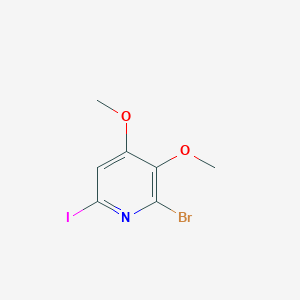
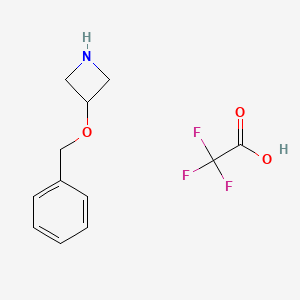
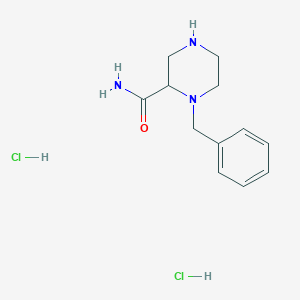
![3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)](/img/structure/B1528578.png)